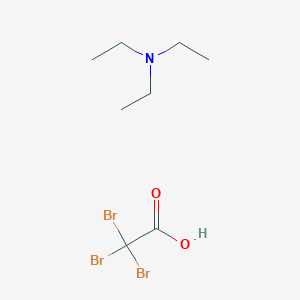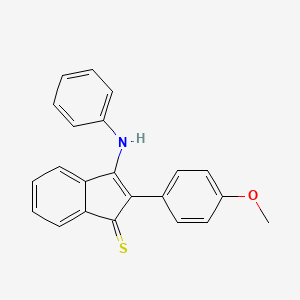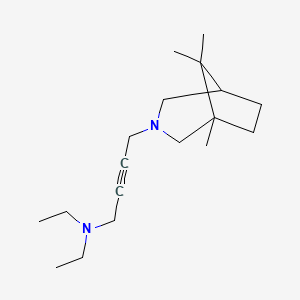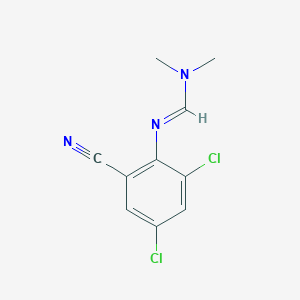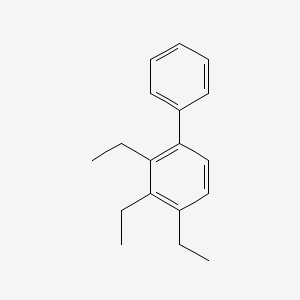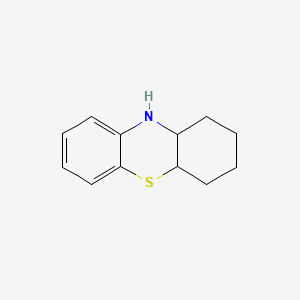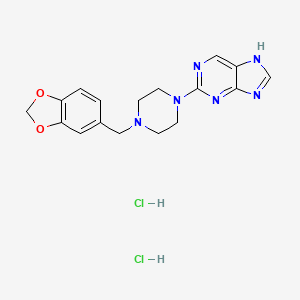
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: is a chemical compound that belongs to the purine class of compounds. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of a piperonyl-piperazinyl group attached to the purine ring, and it is commonly used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include purine derivatives and piperonyl-piperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Coupling Reaction: The piperonyl-piperazine is coupled with the purine derivative under controlled temperature and pressure conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products.
Wissenschaftliche Forschungsanwendungen
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Purine, 9-allyl-2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-(2,3-dihydroxypropyl)-6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-methyl-2-(4-piperonyl-1-piperazinyl)-, bis
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-, dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
37424-97-8 |
|---|---|
Molekularformel |
C17H20Cl2N6O2 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C17H18N6O2.2ClH/c1-2-14-15(25-11-24-14)7-12(1)9-22-3-5-23(6-4-22)17-18-8-13-16(21-17)20-10-19-13;;/h1-2,7-8,10H,3-6,9,11H2,(H,18,19,20,21);2*1H |
InChI-Schlüssel |
TUHUSUXCMRHKGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N=CN5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
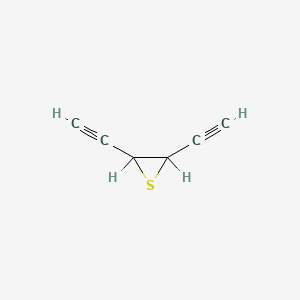
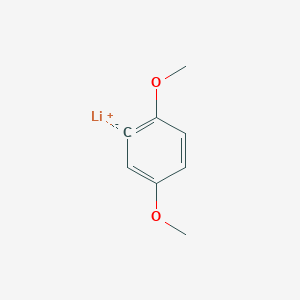
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
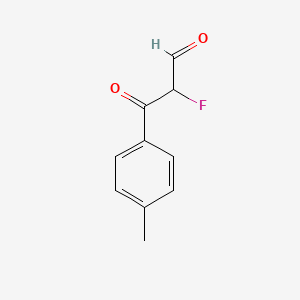
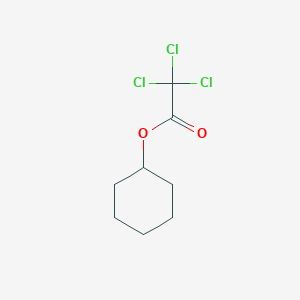
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)

